2-Methylcyclohexanone oxime
Overview
Description
2-Methylcyclohexanone oxime is an organic compound with the molecular formula C7H13NO. It is derived from 2-methylcyclohexanone through the formation of an oxime group. This compound is of interest due to its applications in organic synthesis and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanone oxime is typically synthesized through the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to form the oxime.
Industrial Production Methods: In industrial settings, the preparation of this compound can involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxime formation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylcyclohexanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The oxime is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group can undergo tautomerization, which plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Cyclohexanone oxime: Similar structure but lacks the methyl group at the 2-position.
2-Methylcyclohexanone: The parent ketone from which the oxime is derived.
Cyclohexanone: A simpler ketone without the methyl group.
Uniqueness: 2-Methylcyclohexanone oxime is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in reaction mechanisms and product formation compared to its analogs.
Biological Activity
2-Methylcyclohexanone oxime is an organic compound characterized by the presence of an oxime functional group attached to a methyl-substituted cyclohexanone framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The chemical formula for this compound is C₇H₁₃NO. It is typically synthesized through the reaction of 2-methylcyclohexanone with hydroxylamine, yielding the oxime derivative. This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the production of nylon and other polymers .
The biological activity of this compound primarily arises from its oxime functional group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify biological molecules, aiding in the study of biochemical pathways and potentially leading to therapeutic applications .
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Anticancer Properties : Studies indicate that oxime derivatives can act as potent inhibitors of several kinases involved in cancer progression. For instance, certain derivatives have demonstrated strong inhibitory activity against DRAK1 and DRAK2 kinases, with IC₅₀ values in the nanomolar range .
- Antimicrobial Activity : Oximes have been explored for their antimicrobial properties, showing efficacy against various bacterial strains. The introduction of oxime groups into natural compounds has been reported to enhance their biological activity significantly .
- Neuroprotective Effects : Some oximes are known to reactivate acetylcholinesterase, making them candidates for treating conditions such as Alzheimer's disease. The mechanism involves reversing the inhibition caused by organophosphate poisoning .
Case Studies
- Kinase Inhibition : A study on a series of indirubin-5-carboxamide oxime derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines, inhibiting tumor growth effectively in vitro and in vivo models .
- Antimicrobial Testing : Research on amidoximes indicated their potential as synthetic antimicrobial agents, with several compounds demonstrating activity against Mycobacterium tuberculosis .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(NE)-N-(2-methylcyclohexylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIFHVYPHRHKLB-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-26-5 | |
Record name | Cyclohexanone, 2-methyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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